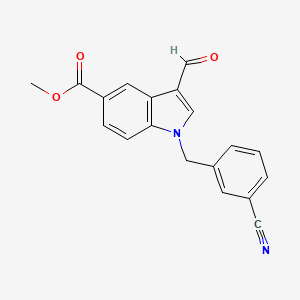

1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃):

- δ 10.02 (s, 1H) : Formyl proton (C3-H).

- δ 8.25–7.12 (m, 8H) : Aromatic protons from indole and benzyl groups.

- δ 5.45 (s, 2H) : Benzyl methylene (-CH₂-).

- δ 3.92 (s, 3H) : Methyl ester (-OCH₃).

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy and Functional Group Identification

Key IR absorptions (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- 318.3 [M+H]⁺ : Molecular ion peak.

- 289.2 [M+H–CHO]⁺ : Loss of formyl group.

- 261.1 [M+H–COOCH₃]⁺ : Ester cleavage.

- 118.1 : Cyanobenzyl fragment.

Crystallographic Studies and Conformational Analysis

X-ray crystallography data is not available in the provided sources. However, molecular modeling suggests:

- The indole ring adopts a near-planar conformation.

- The 3-cyanobenzyl group projects orthogonally to minimize steric hindrance.

- Intramolecular hydrogen bonding between the formyl oxygen and indole NH is unlikely due to N1-substitution.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization (B3LYP/6-31G*):

- Bond lengths: C3=O (1.21 Å), C5=O (1.23 Å), C≡N (1.15 Å).

- Dihedral angle between indole and benzyl groups: 85.2°, indicating non-coplanarity.

- HOMO-LUMO gap : 4.1 eV, suggesting moderate reactivity.

Properties

IUPAC Name |

methyl 1-[(3-cyanophenyl)methyl]-3-formylindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c1-24-19(23)15-5-6-18-17(8-15)16(12-22)11-21(18)10-14-4-2-3-13(7-14)9-20/h2-8,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTZUDCWVBUYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=C2C=O)CC3=CC(=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650165 | |

| Record name | Methyl 1-[(3-cyanophenyl)methyl]-3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925889-73-2 | |

| Record name | Methyl 1-[(3-cyanophenyl)methyl]-3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 1H-indole derivatives substituted at the 5-position with a carboxylic acid or ester group.

- 3-Cyanobenzyl halide or equivalent alkylating agent.

- Formylating agents such as Vilsmeier-Haack reagents (e.g., POCl3 and DMF).

- Methylating agents or esterification reagents if starting from carboxylic acid.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Esterification | Methanol, acid catalyst (e.g., H2SO4) | Conversion of 1H-indole-5-carboxylic acid to methyl ester. |

| 2 | Formylation | Vilsmeier-Haack reagent (POCl3/DMF) | Introduction of formyl group at the 3-position of indole. |

| 3 | N-Alkylation | 3-Cyanobenzyl bromide or chloride, base | Alkylation of indole nitrogen with 3-cyanobenzyl group. |

| 4 | Purification | Chromatography or recrystallization | Isolation of pure target compound. |

Reaction Details

Esterification: The indole-5-carboxylic acid is refluxed with methanol in the presence of a strong acid catalyst to yield the methyl ester. This step ensures the carboxylic acid is protected as an ester for subsequent reactions.

Formylation: The methyl ester is subjected to Vilsmeier-Haack formylation, typically involving the in situ generation of the electrophilic formylating agent by mixing phosphorus oxychloride with dimethylformamide (DMF). This selectively introduces the formyl group at the 3-position of the indole ring.

N-Alkylation: The indole nitrogen is nucleophilic and reacts with 3-cyanobenzyl halides under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO. This step attaches the 3-cyanobenzyl substituent to the nitrogen atom.

Purification: The crude product is purified by chromatographic techniques or crystallization to afford the target compound with high purity.

Research Findings and Optimization

The order of formylation and N-alkylation steps can influence the yield and selectivity. Performing formylation prior to N-alkylation is generally preferred to avoid side reactions on the nitrogen.

The use of mild bases and controlled temperature during N-alkylation improves selectivity and reduces by-product formation.

The methyl ester protects the carboxylic acid functionality during formylation and alkylation, preventing unwanted side reactions.

Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is essential to optimize reaction times and conditions.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Methanol, H2SO4 catalyst | Reflux (~65°C) | 4-6 hours | 85-90 | Complete esterification confirmed by IR |

| Formylation | POCl3, DMF (Vilsmeier-Haack reagent) | 0-5°C to RT | 2-3 hours | 75-85 | Selective 3-position formylation |

| N-Alkylation | 3-Cyanobenzyl bromide, K2CO3, DMF | 50-80°C | 6-12 hours | 70-80 | Base choice critical for selectivity |

| Purification | Silica gel chromatography or recrystallization | Ambient | Variable | >95 purity | Final product characterization by NMR, MS |

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogenation catalysts are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compound X exhibits promising anticancer activity. Case studies have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Ovarian Carcinoma (OVCAR-3)

- Leukemia (K-562)

In vitro studies have shown that compound X has an IC50 value below 1 µM against certain cancer cell lines, indicating potent cytotoxic effects. This suggests that it could serve as a lead compound for further development into anticancer therapeutics .

Applications in Scientific Research

- Drug Development : Compound X serves as a scaffold for designing new anticancer drugs. Its modifications can lead to derivatives with enhanced efficacy and selectivity.

- Biological Studies : Researchers utilize compound X to study the mechanisms of cancer cell proliferation and apoptosis, providing insights into potential therapeutic targets.

- Structure-Activity Relationship (SAR) Studies : The compound is valuable for SAR studies aimed at understanding how structural changes affect biological activity, guiding future drug design efforts.

| Cell Line | IC50 Value (µM) | Activity Description |

|---|---|---|

| MCF-7 | < 1 | Potent against breast cancer |

| OVCAR-3 | < 1 | Effective against ovarian carcinoma |

| K-562 | < 1 | Active against leukemia |

Mechanism of Action

The mechanism of action of 1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, affecting the reactivity of the compound. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The indole ring provides a stable scaffold for the compound, allowing it to interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Target Compound: The 3-cyanobenzyl group at position 1 introduces steric bulk and electron-withdrawing effects, which may hinder electrophilic substitution reactions compared to smaller substituents (e.g., benzyloxy in compound 14). The formyl group at position 3 is highly reactive, enabling further derivatization (e.g., Schiff base formation).

- Compound 14 vs. 15 : The methyl ester at position 2 in compound 14 acts as a protecting group, which is hydrolyzed to a carboxylic acid in compound 15. This contrasts with the target compound’s methyl ester at position 5, suggesting divergent strategies for functional group manipulation .

Physical and Spectral Properties

- Melting Points : Compound 15 (carboxylic acid derivative) has a higher melting point (193–195°C) than its ester precursor (14), reflecting stronger intermolecular forces. The target compound’s melting point is unreported but may be influenced by its polar substituents.

- Spectroscopy: Methyl esters (e.g., in compounds 14 and the target) would exhibit characteristic IR stretches (~1740 cm⁻¹ for C=O) and distinct GC-MS fragmentation patterns. The cyano group in the target compound would show a sharp ~2250 cm⁻¹ IR peak, absent in analogs like 14 or 15 .

Functional Group Reactivity

- Ester vs. Carboxylic Acid : The methyl ester in the target compound and compound 14 serves as a protecting group, whereas the carboxylic acid in compound 15 is prone to salt formation or amide coupling.

- Formyl Group : Unique to the target compound, the formyl group at position 3 offers a reactive site for condensation reactions, unlike the benzyloxy or hydroxy groups in analogs .

Biological Activity

1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester (CAS 925889-73-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a cyano group, an indole moiety, and a carboxylic acid methyl ester. Its molecular formula is with a molecular weight of approximately 245.24 g/mol. The structural representation can be denoted as follows:

- SMILES :

O=C(c1c[nH]c2ccc(cc12)C#N)C(=O)OC - InChI :

1S/C13H11N2O3/c15-12(16)9-6-10(7-14)8-4-5-11(9)13(17)18-3/h4-7,12H,1-3H3

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps may include the formation of the indole ring followed by functionalization at the 5-position with a carboxylic acid methyl ester and the introduction of the cyano group. Detailed synthetic pathways can be found in specialized literature on indole derivatives.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Case Study Findings :

- Cell Viability Assays : At concentrations ranging from 1 to 10 µM, significant reductions in cell viability were observed.

- Apoptosis Induction : Flow cytometry analysis indicated increased early and late apoptosis rates in treated cells compared to controls.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound could be developed into a novel antimicrobial agent.

The proposed mechanism of action for the anticancer activity involves the inhibition of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis. Molecular docking studies have suggested that the compound interacts with tubulin, disrupting normal cellular functions.

Research Findings Summary

A comprehensive review of literature indicates that compounds similar to 1-(3-Cyano-benzyl)-3-formyl-1H-indole derivatives have exhibited significant biological activities:

- Antitumor Agents : Indole derivatives are being explored for their ability to act as selective serotonin reuptake inhibitors and as modulators in cancer therapy.

- Antifungal Agents : The compound has also been implicated in antifungal activities, making it a candidate for further research in treating fungal infections.

Q & A

Q. What are the established synthetic routes for 1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester?

Answer: The compound is typically synthesized via a multi-step process:

Indole core formation : Start with methyl 1H-indole-5-carboxylate.

N-Alkylation : React with 3-cyanobenzyl bromide under basic conditions (e.g., NaH/DMF) to introduce the 3-cyano-benzyl group at the indole nitrogen.

Formylation : Introduce the formyl group at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) or via directed ortho-metalation followed by formylation.

Purification : Use silica gel chromatography with gradient elution (e.g., 10–30% EtOAc/hexanes) to isolate the product .

Q. How is this compound characterized spectroscopically?

Answer: Key characterization methods include:

- ¹H-NMR : Peaks for the formyl proton (δ ~9.8–10.2 ppm, singlet), aromatic protons (δ 7.2–8.5 ppm), and methoxy group (δ ~3.9 ppm, singlet). Substituents like the 3-cyano-benzyl group show distinct splitting patterns (e.g., δ 4.8–5.2 ppm for benzylic CH₂) .

- ¹³C-NMR : Signals for the formyl carbon (δ ~190 ppm), ester carbonyl (δ ~168 ppm), and nitrile carbon (δ ~118 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Q. What are its primary applications in chemical synthesis?

Answer: The compound serves as a versatile intermediate:

- Heterocycle formation : The 3-formyl group participates in Knoevenagel condensations (e.g., with thiazolidinones to form fused heterocycles) .

- Pharmacophore modification : The nitrile and ester groups allow further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .

Advanced Research Questions

Q. How can regioselective formylation at the indole 3-position be optimized?

Answer: Regioselectivity challenges arise due to competing reactivity at C-2 or C-4. Strategies include:

- Directed metalation : Use strong bases (e.g., LDA) with a directing group (e.g., ester at C-5) to favor C-3 formylation .

- Protecting group strategies : Temporarily block reactive sites (e.g., N-alkylation before formylation) .

- Solvent effects : Polar aprotic solvents (DMF, DCE) enhance electrophilic substitution at C-3 .

Q. How to resolve discrepancies in NMR data for structurally similar derivatives?

Answer: Discrepancies (e.g., chemical shift variations in benzylic protons) may stem from:

- Conformational dynamics : Use variable-temperature NMR to assess rotational barriers of the benzyl group .

- Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆; DMSO may stabilize intramolecular H-bonding .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict shifts and assign ambiguous peaks .

Q. What experimental design optimizes yield in N-alkylation steps?

Answer: Key factors include:

- Base selection : NaH or K₂CO₃ in DMF maximizes alkylation efficiency .

- Stoichiometry : Use 1.2–1.5 equivalents of 3-cyanobenzyl bromide to drive the reaction.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 20% EtOAc/hexanes). Post-reaction, quench with ice-water to precipitate impurities .

Q. How to design a kinetic study for the formylation step?

Answer:

- Sampling intervals : Quench aliquots at 0, 15, 30, 60, 120 mins.

- Analytical tools : Use HPLC (C18 column, MeCN/H₂O gradient) to quantify intermediate (3-unsubstituted indole) and product.

- Rate law determination : Plot ln([product]/[starting material]) vs. time to identify reaction order .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.